2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes a dichlorophenyl group, a piperazine ring, and an oxazole ring
Preparation Methods
The synthesis of 2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro groups.
Formation of the piperazine intermediate: This step involves the acylation of piperazine with 4-methylbenzoyl chloride.
Formation of the oxazole ring: This step involves the cyclization of the intermediate with appropriate reagents to form the oxazole ring.
Coupling of intermediates: The final step involves the coupling of the dichlorophenyl intermediate, piperazine intermediate, and oxazole intermediate under suitable reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl ring or piperazine ring are replaced with other groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound is being studied for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: The compound is used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2/c1-14-2-4-15(5-3-14)21(29)27-8-10-28(11-9-27)22-19(13-25)26-20(30-22)17-7-6-16(23)12-18(17)24/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGYCNQUNWFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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